

The Impact of MTHFD2 Inhibition on Nucleotide Synthesis: A Technical Guide

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Compound of Interest

Compound Name: *Mthfd2-IN-1*

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Introduction

Metabolic reprogramming is a hallmark of cancer, enabling rapid proliferation and survival. One-carbon (1C) metabolism, a crucial network of pathways that provides single-carbon units for the biosynthesis of nucleotides and other essential macromolecules, is frequently upregulated in tumors. Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme in the folate cycle, has emerged as a compelling therapeutic target due to its high expression in various cancers and low to absent expression in most healthy adult tissues.^{[1][2]} This enzyme plays a pivotal role in providing one-carbon units in the form of formate for de novo purine synthesis.^{[1][3][4][5]} Inhibition of MTHFD2 disrupts this supply chain, leading to a depletion of the nucleotide pools necessary for DNA replication and cell division, ultimately causing cancer cell death.^{[6][7]} This technical guide provides an in-depth overview of the effects of MTHFD2 inhibition on nucleotide synthesis, focusing on the mechanism of action of representative inhibitors and detailing relevant experimental protocols.

Core Concepts: MTHFD2 in One-Carbon Metabolism

MTHFD2 is a bifunctional enzyme that catalyzes the NAD⁺-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.^{[3][8]} This 10-formyl-THF is then converted to formate, which is exported to the cytoplasm to participate in de novo purine synthesis, providing the carbon atoms at the C2 and C8 positions of the purine

ring.[3] In rapidly proliferating cancer cells, the mitochondrial pathway involving MTHFD2 is the primary source of one-carbon units for purine synthesis.[3]

Mechanism of Action of MTHFD2 Inhibitors

While a specific compound named "**Mthfd2-IN-1**" is not prominently documented in publicly available literature, this guide will utilize data from well-characterized MTHFD2 inhibitors such as DS18561882 and others to illustrate the effects of targeting this enzyme. These small molecule inhibitors typically bind to the active site of MTHFD2, preventing its enzymatic activity. The direct consequence of MTHFD2 inhibition is a reduction in the mitochondrial production of formate. This leads to a decreased availability of one-carbon units in the cytoplasm, thereby impeding the de novo synthesis of purine nucleotides (adenosine and guanosine and their deoxy forms). The resulting nucleotide depletion triggers replication stress and ultimately leads to cell cycle arrest and apoptosis in cancer cells that are highly dependent on this pathway.[6]
[9]

Quantitative Data on MTHFD2 Inhibition

The following tables summarize the quantitative effects of representative MTHFD2 inhibitors on enzymatic activity and cancer cell proliferation.

Table 1: Biochemical Activity of MTHFD2 Inhibitors

Inhibitor	Target(s)	IC50 (nM) - MTHFD2 Dehydroge nase	IC50 (nM) - MTHFD1	Selectivity (MTHFD1/M THFD2)	Reference Compound(s)
DS44960156	MTHFD2	5,500	>100,000	>18-fold	-
LY345899	MTHFD1/MT HFD2	High nanomolar range	More potent against MTHFD1	~0.14-fold	-
TH9619	MTHFD1/MT HFD2	-	Potent inhibitor	-	Also inhibits MTHFD2 in biochemical assays

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Anti-proliferative Activity of MTHFD2 Inhibitors

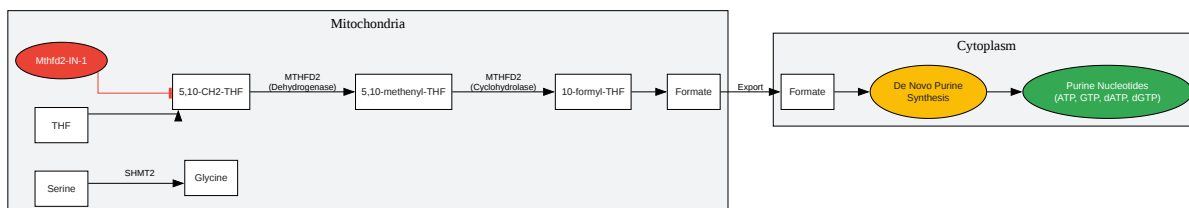
Inhibitor	Cell Line	Cancer Type	IC50 (μM)	Notes
TH9619	HL-60	Acute Myeloid Leukemia	-	Inhibited tumor growth in vivo.
Representative Inhibitor	U2OS	Osteosarcoma	-	Knockdown of MTHFD2 leads to decreased colony formation.

Note: Specific IC50 values for **Mthfd2-IN-1** are not available. The data presented is for representative inhibitors targeting the MTHFD2 pathway.

Signaling Pathways and Experimental Workflows

Mitochondrial One-Carbon Metabolism and Purine Synthesis

This diagram illustrates the central role of MTHFD2 in the mitochondrial one-carbon metabolism pathway and its contribution to de novo purine synthesis. Inhibition of MTHFD2 disrupts this pathway, leading to a depletion of purine nucleotides.



MTHFD2 Inhibitor Evaluation Workflow

Step 1: Biochemical Assay
(MTHFD2 Enzymatic Activity)

Step 2: Cell-Based Assay
(Cell Proliferation/Viability)

Step 3: Target Engagement
(Cellular Thermal Shift Assay)

Step 4: Metabolomics Analysis
(Quantify Nucleotide Pools)

Step 5: Rescue Experiments
(Supplement with Formate/Nucleosides)

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